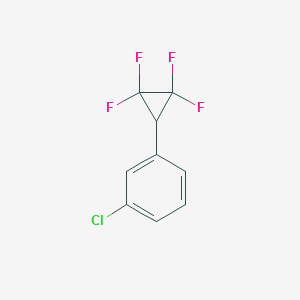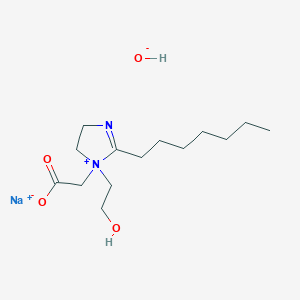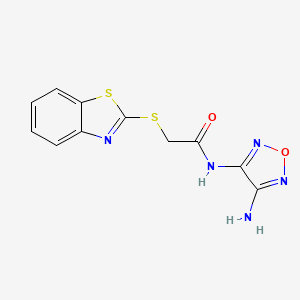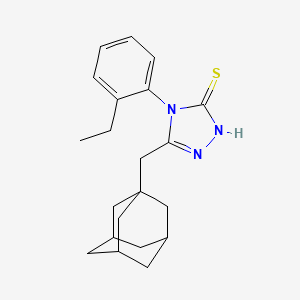
1-Chloro-3-(2,2,3,3-tetrafluorocyclopropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-(2,2,3,3-tetrafluorocyclopropyl)benzene is an organic compound that features a benzene ring substituted with a chlorine atom and a tetrafluorocyclopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(2,2,3,3-tetrafluorocyclopropyl)benzene typically involves the cyclopropanation of a suitable precursor, followed by chlorination. One common method involves the reaction of 3-(2,2,3,3-tetrafluorocyclopropyl)benzene with a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-3-(2,2,3,3-tetrafluorocyclopropyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The benzene ring can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the tetrafluorocyclopropyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) can be used in substitution reactions, typically under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products Formed
Substitution: Products include 3-(2,2,3,3-tetrafluorocyclopropyl)phenol or 3-(2,2,3,3-tetrafluorocyclopropyl)aniline.
Oxidation: Products include 3-(2,2,3,3-tetrafluorocyclopropyl)benzoquinone.
Reduction: Products include 3-(2,2,3,3-tetrafluorocyclopropyl)benzene.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-(2,2,3,3-tetrafluorocyclopropyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Chloro-3-(2,2,3,3-tetrafluorocyclopropyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its application. The tetrafluorocyclopropyl group can influence the compound’s binding affinity and specificity, while the chlorine atom can participate in various chemical transformations, affecting the overall activity and efficacy of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene
- 1-Chloro-2-fluoro-3-(trifluoromethyl)benzene
- 1-Chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene
Uniqueness
1-Chloro-3-(2,2,3,3-tetrafluorocyclopropyl)benzene is unique due to the presence of the tetrafluorocyclopropyl group, which imparts distinct electronic and steric properties compared to other similar compounds
Eigenschaften
CAS-Nummer |
922141-46-6 |
|---|---|
Molekularformel |
C9H5ClF4 |
Molekulargewicht |
224.58 g/mol |
IUPAC-Name |
1-chloro-3-(2,2,3,3-tetrafluorocyclopropyl)benzene |
InChI |
InChI=1S/C9H5ClF4/c10-6-3-1-2-5(4-6)7-8(11,12)9(7,13)14/h1-4,7H |
InChI-Schlüssel |
SUKQZQIELVITMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C2C(C2(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-chloro-1-(phenylsulfonyl)-, ethyl ester](/img/structure/B14172317.png)


![3-[(2-Phenyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]propan-1-ol](/img/structure/B14172344.png)


![N-cyclohexyl-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B14172354.png)
![2-[2-[3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl (E)-octadec-9-enoate](/img/structure/B14172359.png)

![2-Methoxy-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine](/img/structure/B14172366.png)

![N-benzyl-N'-[(4-chlorophenyl)methyl]propanediamide](/img/structure/B14172371.png)


